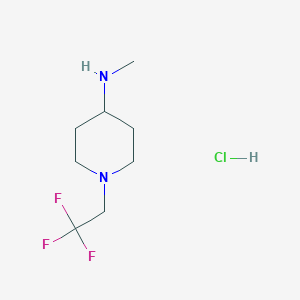

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride

Description

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride (CAS: 1955553-78-2) is a fluorinated piperidine derivative with a molecular formula of C₈H₁₆ClF₃N₂ and a molecular weight of 232.67 g/mol . The compound features a trifluoroethyl group attached to the piperidine nitrogen and a methyl group on the amine at the 4-position. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and chemical research.

Properties

Molecular Formula |

C8H16ClF3N2 |

|---|---|

Molecular Weight |

232.67 g/mol |

IUPAC Name |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H |

InChI Key |

VERLVARSJVCFQA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)CC(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context. The trifluoroethyl group plays a crucial role in its activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Key Differences

Fluorination Effects: The trifluoroethyl group in the target compound introduces strong electron-withdrawing properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogues like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine .

Backbone Modifications : Unlike ((E)-4-Phenyl-but-3-enyl)-piperidin-3-ylMethyl-aMine hydrochloride, which has an extended unsaturated chain, the target compound’s compact trifluoroethyl group may reduce steric hindrance in receptor binding .

Pharmacological Relevance : Pyridinyl derivatives (e.g., N-Methyl-1-(pyridin-4-yl)piperidin-4-amine) are often explored for CNS applications due to their nitrogen-rich aromatic systems, whereas fluorinated variants like the target compound are prioritized for improved pharmacokinetics .

Pharmacological Potential

- Piperidine derivatives with trifluoroethyl groups are increasingly studied for their role in modulating neurotransmitter receptors (e.g., sigma-1 or opioid receptors), leveraging fluorine’s electronegativity for enhanced target affinity .

- In contrast, phenyl-substituted derivatives (e.g., N-Phenyl-1-(2-phenylethyl)piperidin-4-amine) are often intermediates in opioid synthesis but lack the metabolic advantages of fluorination .

Biological Activity

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. The compound's unique trifluoroethyl group enhances its biological activity, particularly in the context of receptor interactions and antitumor effects. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.67 g/mol. Its structure features a piperidine ring substituted with both a methylamine group and a trifluoroethyl group, which may enhance its interaction with biological targets.

Research indicates that the trifluoroethyl moiety significantly influences the compound's binding affinity to various receptors and enzymes. It is particularly noted for enhancing interactions with reverse transcriptase enzymes, which are crucial in viral replication processes. The mechanism involves key hydrogen bonding interactions that lower the pKa of cyclic carbamate structures, thus enhancing drug potency .

Antitumor Effects

Preclinical studies have demonstrated that this compound exhibits significant antitumor activity. In xenograft models, the compound has been shown to inhibit tumor growth effectively at specific dosages. The structural characteristics of the compound allow it to engage uniquely with biological targets, making it a candidate for further pharmacological investigation.

Receptor Binding Studies

The compound has been investigated as a ligand in receptor binding studies. Its ability to modulate gamma-aminobutyric acid type A (GABA_A) receptors has also been explored. Analogous compounds have shown varying degrees of efficacy in modulating these receptors, suggesting that modifications to the piperidine structure can significantly influence biological outcomes .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate improved lipophilicity due to the presence of the trifluoroethyl group. This enhancement may lead to better absorption and distribution profiles in biological systems.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine several analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidin-4-amine | Piperidine core without trifluoromethyl | Lacks fluorine substituents; potentially different pharmacokinetics |

| 1-(Trifluoroethyl)piperidine | Trifluoroethyl group but no methyl substitution | May have different solubility and reactivity profiles |

| 1-(Perfluorobutyl)piperidine | Longer perfluorinated chain | Different lipophilicity and interaction profiles |

The distinct combination of structural features in this compound contributes to its enhanced biological activity compared to these similar compounds.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antitumor Activity : In a study involving xenograft models of cancer, treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups.

- Receptor Modulation : Another investigation focused on the modulation of GABA_A receptors by this compound showed enhanced potentiation compared to non-fluorinated analogs. This suggests potential therapeutic applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

Mannich Reaction : Condensation of piperidin-4-amine derivatives with trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions .

N-Methylation : Introduction of the methyl group via reductive amination or alkylation with methyl iodide .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.

Characterization :

-

NMR : H and C NMR to confirm regioselectivity and purity.

-

Mass Spectrometry : High-resolution MS for molecular weight validation .

Reaction Step Key Reagents Yield Range Reference Trifluoroethylation 2,2,2-Trifluoroethyl iodide, KCO 70-85% N-Methylation Methyl iodide, NaBHCN 65-78%

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group enhances:

-

Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

-

Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism via cytochrome P450 enzymes, confirmed by in vitro microsomal assays .

-

pKa Modulation : The basicity of the piperidine amine is lowered (pKa ~8.2 vs. ~10.5 for non-fluorinated analogs), affecting protonation states in physiological conditions .

Property Trifluoroethyl Derivative Ethyl Derivative Reference LogP 2.1 ± 0.3 0.6 ± 0.2 Microsomal Stability (t) >60 min 22 min

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions or receptor subtype selectivity. Strategies include:

Orthogonal Assays : Compare radioligand displacement (e.g., H-labeled antagonists) with functional assays (e.g., cAMP modulation) .

Structural Analysis : Use X-ray crystallography or molecular docking to assess binding pocket interactions, particularly steric effects from the trifluoroethyl group .

Buffer Optimization : Test pH (6.5–8.0) and ionic strength to mimic physiological environments, as protonation states affect binding .

| Assay Type | Key Findings | Conflict Resolution | Reference |

|---|---|---|---|

| Radioligand Binding | High affinity for σ-1 receptors (K = 12 nM) | Confirmed via functional Ca flux assay |

Q. What analytical methods are recommended for impurity profiling in this compound?

- Methodological Answer :

-

HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in HO/ACN) to detect trace impurities (e.g., N-demethylated byproducts) .

-

ICP-OES : Quantify residual metals (e.g., Pd <10 ppm) from catalytic steps .

-

Chiral Chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Impurity Type Detection Limit Method Reference N-Demethylated analog 0.05% HPLC-MS (ESI+) Palladium residues 2 ppm ICP-OES

Q. How can metabolic pathways of this compound be systematically studied?

- Methodological Answer :

In Vitro Models : Use hepatocyte suspensions or liver microsomes with NADPH cofactors to identify phase I metabolites .

Radiolabeling : Synthesize C-labeled analogs for mass balance studies in rodents .

LC-HRMS : Detect hydroxylated or defluorinated metabolites with mass accuracy <5 ppm .

| Metabolite | Observed m/z | Proposed Structure | Reference |

|---|---|---|---|

| Hydroxylated derivative | 289.1124 | Trifluoroethyl-OH |

Notes for Experimental Design

- Stability Testing : Store at -20°C under argon; aqueous solutions degrade within 48 hours at pH >7 .

- Safety Protocols : Use nitrile gloves (penetration time >8 hours) and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.